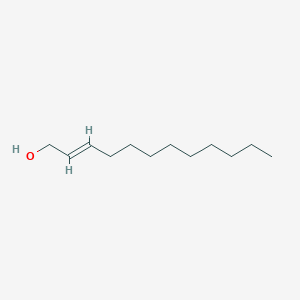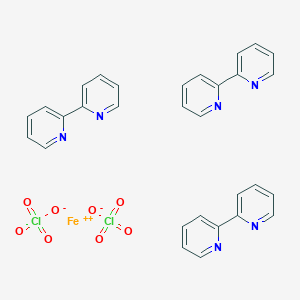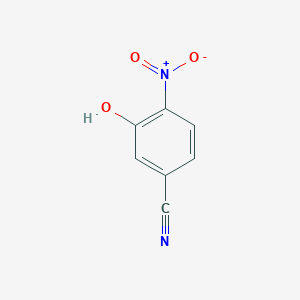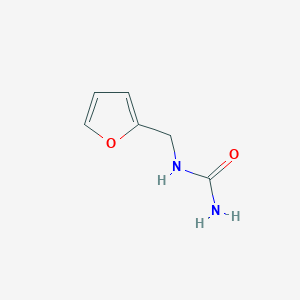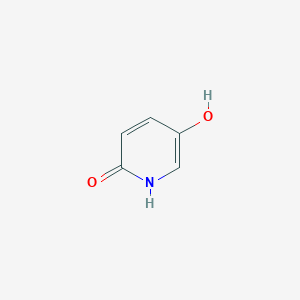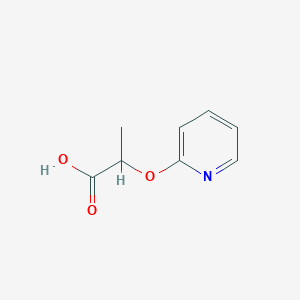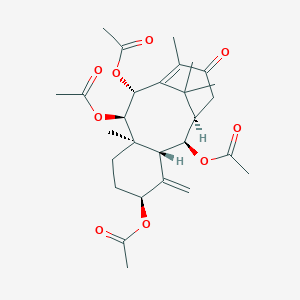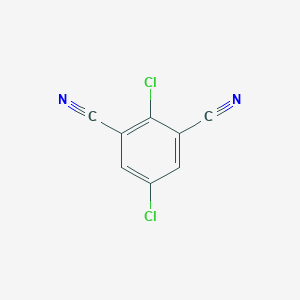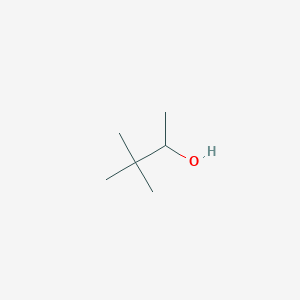
3,3-Dimethyl-2-butanol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
3,3-Dimethyl-2-butanol is utilized in various scientific research fields:
Chemistry: It serves as a substrate in the study of oxidation reactions and the synthesis of aryl ethers.
Medicine: Research has explored its potential in modifying proteins for therapeutic purposes.
Industry: It is a precursor in the production of certain chemical weapons and other industrial chemicals.
Wirkmechanismus
Target of Action
3,3-Dimethyl-2-butanol, also known as Pinacolyl alcohol, is a secondary alcohol . It is a potential precursor for prohibited chemical weapons such as soman, a nerve agent . It has been used in the conversion of ribose- and glucose-binding proteins into receptors for pinacolyl methyl phosphonic acid .
Mode of Action
The mode of action of this compound involves the breaking of the C-O bond of the alcohol . This reaction is reversible and the favored direction depends on the water concentration . The alcohol accepts a proton from the acid to give an alkyloxonium ion, which is more reactive in subsequent displacement with bromide ion than the alcohol . Whether the displacement reaction is an SN1 or SN2 process depends on the structure of the alcohol .
Biochemical Pathways
In the dehydration of this compound, a secondary carbocation is formed initially, which rearranges to a tertiary carbocation when a neighboring methyl group with its bonding electron pair migrates to the positive carbon . The charge is thereby transferred to the tertiary carbon .
Pharmacokinetics
Its physical properties such as boiling point (119-121 °c), melting point (48 °C), and density (0812 g/mL at 25 °C) have been reported . These properties can influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The result of the action of this compound is the formation of a more stable tertiary carbocation . This compound has been used in the conversion of ribose- and glucose-binding proteins into receptors for pinacolyl methyl phosphonic acid .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it forms explosive mixtures with air at elevated temperatures . Therefore, it should be used in a well-ventilated area to prevent concentration in hollows and sumps . It is also important to avoid contact with humans, exposed food, or food utensils .
Biochemische Analyse
Biochemical Properties
It is known that this compound can be used as a precursor for prohibited chemical weapons such as soman, a nerve agent
Cellular Effects
The cellular effects of 3,3-Dimethyl-2-butanol are not well studied. It has been suggested that it may cause irritation and dermatitis, and ingestion of large amounts may cause CNS depression
Molecular Mechanism
It is known that for the dehydration of this compound, two alkenes are obtained with 2,3-dimethyl-2-butene as the major product This suggests that it may have some interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that the compound has a boiling point of 119-121 °C and a melting point of 4.8 °C
Dosage Effects in Animal Models
In animal models, initiation of this compound at midlife has been shown to prevent endothelial dysfunction and attenuate aortic in vivo stiffening with ageing in mice . The effects of different dosages of this compound in animal models are not well studied.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,3-Dimethyl-2-butanol can be synthesized through the Grignard reaction, where 2-chloro-2-methylpropane reacts with acetaldehyde in the presence of magnesium and anhydrous ether. The reaction is followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3,3-dimethyl-2-butanone. This process uses a metal catalyst such as palladium on carbon under high pressure and temperature conditions .
Types of Reactions:
Substitution: It can react with aryl iodides in the presence of copper catalysts to form aryl ethers.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Dehydration: Sulfuric acid, phosphoric acid.
Substitution: Aryl iodides, copper catalysts.
Major Products:
Oxidation: 3,3-Dimethyl-2-butanone.
Dehydration: 2,3-Dimethyl-2-butene.
Substitution: Aryl ethers.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dimethyl-2-butanol
- 3,3-Dimethyl-1-butanol
- 2,2-Dimethyl-1-propanol
- 3,3-Dimethyl-2-butanone
Comparison: 3,3-Dimethyl-2-butanol is unique due to its specific structure, which allows it to undergo distinct reactions such as the formation of a stable carbocation intermediate during dehydration. This property is not as pronounced in its structural isomers like 2,3-dimethyl-2-butanol or 3,3-dimethyl-1-butanol .
Eigenschaften
IUPAC Name |
3,3-dimethylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-5(7)6(2,3)4/h5,7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOXKPDFWGNLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10861947 | |
| Record name | Pinacolyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 5.6 deg C; [HSDB] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |
| Record name | Pinacolyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
120.4 °C | |
| Record name | PINACOLYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
78.8 °F, 26 °C: closed cup | |
| Record name | PINACOLYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Very soluble ethanol, ethyl ether, In water, 2.37X10+4 mg/L at 25 °C | |
| Record name | PINACOLYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8122 g/cu m | |
| Record name | PINACOLYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
8.81 [mmHg] | |
| Record name | Pinacolyl alcohol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10972 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Colorless, liquid | |
CAS No. |
464-07-3, 1517-67-5 | |
| Record name | 3,3-Dimethyl-2-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=464-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinacolyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000464073 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butanol, 3,3-dimethyl-, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001517675 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinacolyl alcohol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butanol, 3,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pinacolyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10861947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.681 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Butanol, 3,3-dimethyl-, (S)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,3-DIMETHYL-2-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BV6T1107J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PINACOLYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
5.6 °C | |
| Record name | PINACOLYL ALCOHOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7711 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,3-Dimethyl-2-butanol?
A1: this compound has the molecular formula C6H14O and a molecular weight of 102.17 g/mol.
Q2: Are there any spectroscopic studies characterizing this compound?
A2: Yes, multiple spectroscopic techniques have been employed to study this compound. Inelastic incoherent neutron scattering (IINS), mid-infrared (MIR), and far-infrared (FIR) spectroscopy have been used to investigate the vibrational spectra of the molecule. [] These studies, coupled with density functional theory (DFT) calculations, provide detailed insights into the vibrational modes and structural characteristics of this compound. [] Additionally, NMR spectroscopy and relaxometry have been employed to investigate the polymorphism and dynamic behavior of this compound and its isomers. []
Q3: What is known about the stability and potential applications of this compound under various conditions?
A3: this compound exhibits interesting polymorphic behavior, influenced by the position of the OH group. [] It can exist in different solid phases, including plastic crystalline phases and glasses, due to its globular shape and ability to form hydrogen bonds. [] DSC studies have shown that some isomers of this compound can form glasses from both liquid and plastic crystalline phases. [] This polymorphic behavior can impact its material compatibility and performance in different applications.
Q4: Does this compound participate in any known catalytic reactions?
A4: While not directly involved as a catalyst, this compound plays a crucial role in studying catalytic activity. Research has investigated the dehydrogenation of secondary alcohols, including this compound, on metal oxides like Cr2O3 using quantum chemical calculations (CNDO/2). [] This work aimed to understand the relationship between the molecular structure of alcohols and their reactivity in dehydrogenation reactions, providing insights into catalyst design and optimization.
Q5: Have computational methods been used to study this compound?
A5: Yes, computational chemistry has been instrumental in understanding the behavior of this compound. Structure-activity relationship (SAR) methods have been employed to predict the reactivity and atmospheric fate of this compound and other methyl-saturated alcohols (MSAs) with atmospheric oxidants. [] These studies help in assessing the environmental impact and degradation pathways of these compounds in the atmosphere.
Q6: How does the structure of this compound influence its reactivity?
A6: The structure of this compound, particularly the position of the OH group, significantly influences its reactivity with atmospheric oxidants like Cl atoms, OH radicals, and NO3 radicals. [, ] Studies have shown that the reaction with Cl atoms leads to hydrogen abstraction at various sites on the alkyl chain, resulting in a mixture of products. [, ] Conversely, reactions with OH and NO3 radicals exhibit a preference for hydrogen abstraction at a specific site, leading to the formation of 3,3-dimethyl-2-butanone as the primary product. [, ] These findings highlight the impact of structural features on the degradation pathways and atmospheric fate of this compound.
Q7: Are there specific formulation strategies to improve the stability, solubility, or bioavailability of this compound?
A7: Formulation strategies for this compound haven't been extensively studied as it is not primarily used as a pharmaceutical compound. Its applications are more centered around its chemical properties and potential as a fuel additive. [, ]
Q8: What SHE regulations apply to the use and handling of this compound?
A8: While specific SHE regulations vary by region, this compound is generally recognized as flammable and potentially harmful upon exposure. Appropriate safety data sheets and handling procedures should be consulted.
Q9: Is there any toxicological data available for this compound?
A9: Yes, toxicological studies have been conducted on this compound, primarily focusing on its inhalation toxicity. [, ] Research on Sprague-Dawley rats has revealed that exposure to high concentrations of this compound can lead to adverse effects such as alopecia, ataxia, lacrimation, and even mortality. [, ] These studies also highlight potential sex-related differences in toxicity, with male rats exhibiting greater susceptibility to certain effects. []
Q10: What analytical methods are used to identify and quantify this compound?
A10: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound. [] This technique offers the sensitivity and selectivity required for analyzing complex mixtures and environmental samples. [] To enhance sensitivity and facilitate analysis at trace levels, derivatization methods using reagents like p-tolyl isocyanate have been developed. []
Q11: What is the environmental impact of this compound?
A11: Research suggests that this compound, due to its relatively short tropospheric lifetime, could contribute to ozone and nitrate formation on local and regional scales. [, ] Its use as a fuel additive necessitates careful consideration of its potential environmental impact. [, ] Aquatic toxicity studies on organisms like Pimephales promelas, Daphnia magna, and Ankistrodesmus falcatus have shown that this compound exhibits moderate toxicity levels. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


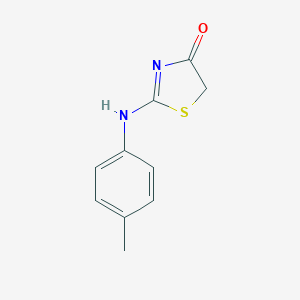
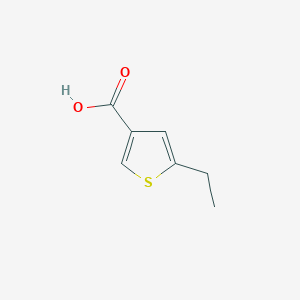
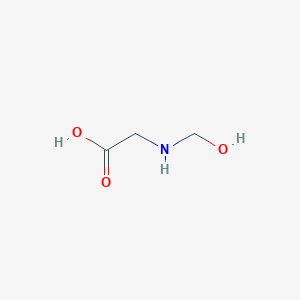
![trichloro-[(E)-prop-1-enyl]silane](/img/structure/B105980.png)

